Cas no 1804141-76-1 (1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one)

1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one is a specialized brominated ketone derivative featuring a difluoromethoxy and ethoxy-substituted phenyl ring. This compound is of interest in synthetic organic chemistry due to its reactive α-bromo ketone moiety, which facilitates further functionalization through nucleophilic substitution or coupling reactions. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery applications. The ethoxy substituent contributes to solubility and electronic modulation of the aromatic system. Its well-defined structure and functional group diversity make it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials. Proper handling under inert conditions is recommended due to its potential reactivity.
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one structure
1804141-76-1 structure
Product Name:1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one
CAS No:1804141-76-1
MF:C12H13BrF2O3
MW:323.130630254745
CID:4976035
Update Time:2025-06-09

1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one
    • Inchi: 1S/C12H13BrF2O3/c1-2-17-10-3-4-11(18-12(14)15)8(6-10)5-9(16)7-13/h3-4,6,12H,2,5,7H2,1H3
    • InChI Key: XJNJBYQXQYGWGV-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=C(C=CC=1OC(F)F)OCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 264
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.5

1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013018354-250mg
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one
1804141-76-1 97%
250mg
504.00 USD 2021-06-25
Alichem
A013018354-500mg
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one
1804141-76-1 97%
500mg
847.60 USD 2021-06-25
Alichem
A013018354-1g
1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one
1804141-76-1 97%
1g
1,549.60 USD 2021-06-25

Additional information on 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one

Introduction to 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one (CAS No. 1804141-76-1)

1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one (CAS No. 1804141-76-1) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by its bromo group, difluoromethoxy substituent, and ethoxyphenyl moiety, which collectively contribute to its intriguing chemical properties. The compound's structure, comprising a propanone backbone with substituted phenyl groups, makes it a valuable molecule for research and potential applications in drug development.

The synthesis of 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one involves advanced organic chemistry techniques, including multi-step reactions and precise control of reaction conditions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, making this compound more accessible for further research. Its structural complexity allows for diverse functionalization, enabling scientists to explore its potential in various chemical reactions and biological assays.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The presence of the bromo group and difluoromethoxy substituent introduces unique electronic and steric properties, which can be exploited in designing bioactive compounds. Recent research has highlighted its ability to modulate key biological targets, such as enzymes and receptors, making it a candidate for therapeutic interventions in areas like inflammation, cancer, and neurodegenerative diseases.

The difluoromethoxy group attached to the phenyl ring is particularly interesting due to its ability to influence the compound's pharmacokinetic properties. Studies have shown that this substituent can enhance the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the ethoxyphenyl moiety contributes to the compound's stability and selectivity when interacting with biological systems.

Recent advancements in computational chemistry have also shed light on the molecular interactions of 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one. By employing molecular docking studies, researchers have identified potential binding modes with target proteins, providing insights into its mechanism of action. These findings have paved the way for further experimental validation and optimization of the compound's bioactivity.

In terms of environmental impact, the compound's stability and degradation pathways are under investigation to ensure its safe handling and disposal. Preliminary studies suggest that it undergoes hydrolysis under specific conditions, which is crucial information for industrial applications and regulatory compliance.

The versatility of 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one makes it a valuable tool in organic synthesis as well. Its use as an intermediate in constructing more complex molecules has been reported in several recent publications, demonstrating its role in expanding the chemical diversity of synthetic libraries.

Moreover, the compound's spectral data, including NMR and mass spectrometry profiles, have been thoroughly characterized in recent studies. These data not only aid in confirming the compound's identity but also facilitate its analysis in various analytical techniques used in pharmaceutical research.

In conclusion, 1-Bromo-3-(2-(difluoromethoxy)-5-ethoxyphenyl)propan-2-one (CAS No. 1804141-76-1) is a multifaceted organic compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a promising candidate for future innovations in chemistry and pharmacology.

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